4-bromo-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-methoxybenzenesulfonamide

Lipophilicity CNS drug design Physicochemical profiling

Add a strategically differentiated compound to CNS screening libraries. This 2,5-dimethylindole-bearing sulfonamide occupies an unexplored region of tryptamine SAR, with a lipophilicity (XLogP3-AA=4.4) optimized for blood-brain barrier penetration. The 4-bromo substituent serves as a superior synthetic handle for Suzuki-Miyaura cross-coupling, enabling efficient parallel library synthesis. Its distinct bromine isotopic signature (1:1 M:M+2 ratio) also makes it an ideal analytical reference standard for quality control workflows. Secure multi-gram quantities today.

Molecular Formula C19H21BrN2O3S
Molecular Weight 437.35
CAS No. 727420-66-8
Cat. No. B2396916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-methoxybenzenesulfonamide
CAS727420-66-8
Molecular FormulaC19H21BrN2O3S
Molecular Weight437.35
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=CC(=C(C=C3)Br)OC)C
InChIInChI=1S/C19H21BrN2O3S/c1-12-4-7-18-16(10-12)15(13(2)22-18)8-9-21-26(23,24)14-5-6-17(20)19(11-14)25-3/h4-7,10-11,21-22H,8-9H2,1-3H3
InChIKeyYFPAMSLHQBZVLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-methoxybenzenesulfonamide (CAS 727420-66-8): A Structurally Differentiated Tryptamine-Sulfonamide Screening Candidate


4-Bromo-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-methoxybenzenesulfonamide (CAS 727420-66-8, molecular formula C19H21BrN2O3S, molecular weight 437.35 g/mol) is a synthetic hybrid molecule that combines a 2,5-dimethyltryptamine backbone with a 4-bromo-3-methoxybenzenesulfonamide moiety . This compound occupies a distinct structural niche at the intersection of indole alkaloid derivatives and aryl sulfonamides. Unlike classic unsubstituted tryptamine sulfonamides that have been characterized as 15-lipoxygenase (15-LO) inhibitors [1], the 2,5-dimethyl substitution on the indole ring and the 4-bromo-3-methoxy pattern on the benzenesulfonamide portion introduce both steric and electronic perturbations predicted to alter target engagement profiles. Published physicochemical parameters (XLogP3-AA = 4.4, complexity score = 568, rotatable bonds = 6) [2] position this compound in a lipophilicity range suitable for CNS-targeted screening libraries while maintaining compliance with drug-like property guidelines.

Why Generic Tryptamine Sulfonamides Cannot Replace 4-Bromo-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-methoxybenzenesulfonamide in Focused Screening Campaigns


In the tryptamine sulfonamide chemical space, small structural modifications produce substantial changes in both potency and selectivity. Published 15-lipoxygenase inhibition data demonstrate that the difference between a 4-ethyl substituent (IC50 = 10,000 nM) [1] and a 4-phenyl substituent (IC50 = 3,400 nM) [2] on the benzenesulfonamide phenyl ring yields a 3-fold potency shift. The target compound introduces three simultaneous modifications relative to these baseline structures: (1) a 2,5-dimethyl pattern on the indole ring, absent in all characterized 15-LO inhibitors [3]; (2) a 4-bromo substituent on the sulfonamide phenyl ring, replacing the 4-ethyl or 4-phenyl groups of comparator compounds; and (3) a 3-methoxy group ortho to the sulfonamide linkage. Computational predictions (XLogP3-AA = 4.4) place this compound in a distinctly higher lipophilicity regime than the des-bromo, des-dimethyl analog N-[2-(1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide (LogP = 4.17) , indicating altered membrane permeability and protein-binding characteristics. These cumulative structural differences preclude the assumption that published activity data from simpler tryptamine sulfonamides can be extrapolated to this compound.

Quantitative Differentiation Evidence: 4-Bromo-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-methoxybenzenesulfonamide vs. Structural Analogs


Lipophilic Modulation: Elevated XLogP3-AA Versus Des-Bromo, Des-Dimethyl Analog

The target compound (727420-66-8) exhibits a computed XLogP3-AA of 4.4 [1], compared to LogP = 4.17 for the des-bromo, des-dimethyl analog N-[2-(1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide (CAS 120823-45-2) and LogP = 4.12 for 4-bromo-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide (CAS 849216-79-1) [2]. The ΔLogP of +0.23 to +0.28 is attributable to the 2,5-dimethyl substitution on the indole ring, which increases hydrophobic surface area without significantly increasing molecular weight beyond acceptable drug-like limits.

Lipophilicity CNS drug design Physicochemical profiling

Structural Complexity as a Selectivity Determinant: 2,5-Dimethylindole Modification Absent from Annotated 15-LO Inhibitors

All annotated tryptamine sulfonamide 15-LO inhibitors in BindingDB (compounds 7, 10, 11, and 37k) feature unsubstituted indole rings at the 2-position [1]. The 2,5-dimethyl substitution on the indole ring of 727420-66-8 introduces steric bulk adjacent to the ethyl linker (C-2 methyl) and electronic modulation at C-5 (electron-donating methyl). In the broader tryptamine sulfonamide series, the most potent compound (37k, IC50 = 28 nM) achieves its activity through a 2-(2,5-dimethoxyphenyl) substituent on the indole [2], while the simplest analog (compound 7) shows only weak inhibition (IC50 > 10,000 nM) [3]. The 2,5-dimethyl pattern in 727420-66-8 represents a unique intermediate steric profile not explored in the published 15-LO SAR.

15-Lipoxygenase Tryptamine sulfonamide Structure-activity relationship

Molecular Complexity and Rotatable Bond Profile Relative to 4-Bromo Comparator

The target compound (727420-66-8) exhibits a molecular complexity score of 568 with 6 rotatable bonds [1], versus a complexity of approximately 460–480 and 5 rotatable bonds for 4-bromo-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide (CAS 849216-79-1) [2]. The higher complexity of 727420-66-8 arises from the 2,5-dimethylindole motif and the 3-methoxy substituent, increasing the number of stereoelectronic features available for target engagement. In fragment-based and diversity-oriented screening, higher complexity scores correlate with increased probability of selective target interactions [3].

Molecular complexity Drug-likeness Screening library design

Halogen-Substitution Vector: 4-Bromo-3-Methoxy Pattern Versus 4-Chloro-3-Methoxy Analog for Late-Stage Derivatization

The 4-bromo substituent on the benzenesulfonamide phenyl ring of 727420-66-8 provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira). While the 4-chloro analog (4-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-methoxybenzenesulfonamide, CAS unspecified) offers a similar synthetic vector, aryl bromides exhibit approximately 10- to 100-fold higher reactivity in oxidative addition with Pd(0) catalysts compared to aryl chlorides under standard coupling conditions [1]. This reactivity differential makes 727420-66-8 the preferred scaffold for parallel derivatization campaigns where reaction efficiency and library throughput are critical procurement considerations.

Synthetic tractability Cross-coupling Medicinal chemistry

Mass Spectrometric Identity Confirmation: Unique MS (GC) Spectrum for Quality Control Differentiation

727420-66-8 has a deposited and publicly accessible MS (GC) spectrum in the SpectraBase spectral database (Compound ID: H9SDjoBWEih) [1], enabling unambiguous identity confirmation via mass spectrometry. In contrast, the des-bromo analog N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide and the 4-chloro analog each have distinct MS spectra (SpectraBase Compound IDs: 7UgWneetiqL and another, respectively) [2], providing orthogonal analytical differentiation. The presence of a characteristic bromine isotopic pattern (1:1 M:M+2 ratio) in the mass spectrum of 727420-66-8 serves as a definitive analytical fingerprint absent in non-halogenated or chlorinated analogs.

Analytical chemistry Quality control Compound identity verification

Application Scenarios for 4-Bromo-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-methoxybenzenesulfonamide (CAS 727420-66-8) Based on Differential Evidence


CNS-Focused Screening Library Enrichment Based on Optimized Lipophilicity

Procurement of 727420-66-8 is indicated for CNS-targeted screening collections where the XLogP3-AA of 4.4 positions the compound in the optimal lipophilicity range for blood-brain barrier penetration. The elevated LogP relative to the des-bromo, des-dimethyl analog (ΔLogP = +0.23) [1] suggests improved membrane partitioning, making this compound a strategically differentiated addition to focused libraries targeting neurological or psychiatric indications.

Combinatorial Derivatization via the 4-Bromo Handle for Parallel SAR Expansion

The aryl bromide at the 4-position of the benzenesulfonamide ring serves as a superior synthetic handle for Suzuki-Miyaura and related Pd-catalyzed cross-coupling reactions, with approximately 10–100× higher reactivity than the 4-chloro analog [2]. Procurement of 727420-66-8 in multi-gram quantities is recommended for medicinal chemistry groups planning parallel library synthesis, where the bromo substituent enables efficient diversification into biaryl, amino, or alkynyl derivatives.

15-Lipoxygenase Chemical Probe Development with Novel Indole Substitution

The 2,5-dimethylindole motif of 727420-66-8 is absent from all annotated tryptamine sulfonamide 15-LO inhibitors, which range in potency from IC50 = 28 nM (2-aryl-substituted) to >10,000 nM (unsubstituted) [3]. Testing 727420-66-8 against 15-LO and related lipoxygenase isoforms offers the opportunity to explore a previously uncharacterized region of the tryptamine sulfonamide SAR landscape, potentially identifying selectivity profiles not achievable with existing analogs.

Analytical Reference Standard for Halogenated Sulfonamide-Indole Differentiation

The distinct bromine isotopic signature (1:1 M:M+2 ratio) in the mass spectrum of 727420-66-8, documented in the SpectraBase database [4], enables its use as an analytical reference standard for distinguishing brominated from chlorinated or non-halogenated sulfonamide-indole compounds in quality control workflows. This application is directly relevant to compound management groups handling libraries containing multiple halogenated analogs of the same chemotype.

Quote Request

Request a Quote for 4-bromo-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-methoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.